2-Butyl-4,6-diphenylpyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H20N2 |
|---|---|
Molecular Weight |
288.4g/mol |
IUPAC Name |
2-butyl-4,6-diphenylpyrimidine |
InChI |
InChI=1S/C20H20N2/c1-2-3-14-20-21-18(16-10-6-4-7-11-16)15-19(22-20)17-12-8-5-9-13-17/h4-13,15H,2-3,14H2,1H3 |
InChI Key |
ZDOKWNFYBDMIRU-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCCCC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Butyl 4,6 Diphenylpyrimidine and Analogous Structures
Direct Synthetic Approaches to 2-Alkyl-4,6-diphenylpyrimidines
Direct synthesis often provides the most efficient route to the target molecule by assembling the core heterocycle from acyclic precursors in one or more steps.
The classical and most straightforward synthesis of the pyrimidine (B1678525) ring involves the condensation of a 1,3-dicarbonyl compound with an amidine. To synthesize 2-butyl-4,6-diphenylpyrimidine, the 1,3-dicarbonyl component would be 1,3-diphenylpropane-1,3-dione (B8210364) (dibenzoylmethane), and the amidine would be valeramidine (pentanamidine). The reaction is typically carried out under basic conditions to facilitate the cyclization and subsequent dehydration to form the aromatic pyrimidine ring.
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach enhances efficiency and atom economy. A notable sustainable MCR for pyrimidine synthesis involves the iridium-catalyzed reaction of amidines with up to three different alcohol molecules. nih.govacs.orgorganic-chemistry.org This process proceeds through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts. nih.govacs.org Such methods offer regioselective access to highly substituted and unsymmetrical pyrimidines. nih.govacs.org For instance, a combination of alcohols could be chosen to form the C4- and C6-phenyl groups and the C2-butyl group in a convergent fashion.
Another multicomponent strategy involves the iodine-mediated reaction of aryl methyl ketones or terminal aryl alkynes with barbituric acids and an amine source, leading to complex pyrimidine-fused systems. rsc.org While not a direct route to the target compound, this demonstrates the versatility of MCRs in generating diverse pyrimidine structures. rsc.org
Table 1: Overview of Selected Multicomponent Strategies for Pyrimidine Synthesis
| Catalyst/Mediator | Starting Materials | Key Features |
|---|---|---|
| Iridium-Pincer Complex | Amidines, Alcohols | Sustainable; regioselective; liberates H₂ and H₂O. nih.govacs.orgorganic-chemistry.org |
| Iodine (Molecular) | Aryl Methyl Ketones, Barbituric Acids, Amines | Metal-free; forms multiple C-C and C-N bonds in one pot. rsc.org |
Microwave-assisted organic synthesis (MAOS) has become a cornerstone for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. sciforum.netthieme-connect.com The synthesis of 2-amino-4,6-diarylpyrimidines, close analogs of the target structure, is effectively achieved through a microwave-irradiated, two-step process. rsc.org This involves the initial aldol (B89426) condensation of an acetophenone (B1666503) and a benzaldehyde (B42025) to form a chalcone (B49325), followed by a ring-closing condensation with guanidine (B92328) hydrochloride. rsc.org
A specific method for synthesizing N-butyl-4,6-diphenylpyrimidin-2-amine, a derivative of the target compound, has been reported using solid-phase microwave irradiation. researchgate.net The process involves first reacting S-methylisothiourea sulfate (B86663) with butylamine (B146782), followed by a subsequent microwave-assisted reaction of the resulting guanidine derivative with dibenzoylmethane (B1670423). researchgate.net Similarly, other 2-aminopyrimidine (B69317) derivatives have been synthesized via microwave irradiation, demonstrating the broad applicability of this technique. researchgate.netnih.gov The reaction of 1-phenyl-2-propyn-1-one with benzamidine (B55565) under microwave conditions at 120 °C also yields the corresponding diphenylpyrimidine in very high yield within minutes. thieme-connect.com These methods highlight a significant reduction in reaction time, from several hours under conventional reflux to just a few minutes with microwave heating. sciforum.net
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrimidine Derivatives
| Reaction | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |
|---|---|---|---|
| Chalcone + Thiourea | 6 hours, Lower Yields | 20 minutes, 70-75% | |
| 2-Aminopyrimidine + Isothiocyanate | 8-10 hours, Lower Yields | A few minutes, Higher Yields | sciforum.net |
Condensation Reactions and Multicomponent Strategies
Functionalization and Derivatization at the C2 Position of 4,6-Diphenylpyrimidine (B189498) Scaffolds
An alternative synthetic strategy involves the preparation of a 4,6-diphenylpyrimidine core that is activated at the C2 position for subsequent functionalization. This approach is particularly useful for creating a library of analogs with diverse C2 substituents.
The C2 position of the pyrimidine ring can be rendered susceptible to nucleophilic attack by introducing a good leaving group, typically a halogen like chlorine. The synthesis of 2-chloro-4,6-diphenylpyrimidine (B1225301) serves as a key step, which can then react with various nucleophiles. For example, reacting 2-chloro-4,6-dimethylpyrimidine (B132427) with substituted anilines under microwave conditions provides 2-anilinopyrimidines through aromatic nucleophilic substitution. rsc.org This reaction can be extrapolated to the synthesis of 2-(butylamino)-4,6-diphenylpyrimidine by using butylamine as the nucleophile.
The introduction of a C2-butyl group can be achieved by reacting 2-chloro-4,6-diphenylpyrimidine with an organometallic reagent such as butylmagnesium bromide (a Grignard reagent) or butyllithium. This reaction would proceed via a nucleophilic substitution mechanism, displacing the chloride to form the desired C-C bond.
Transition-metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki and Kumada reactions are particularly relevant for functionalizing halo-pyrimidines. researchgate.net
The Suzuki coupling reaction would involve the palladium-catalyzed reaction of a 2-halo-4,6-diphenylpyrimidine (where halo is Cl, Br, or I) with a butylboronic acid or a butylboronate ester. This method is known for its high functional group tolerance and is widely used for creating C-C bonds with aryl, vinyl, and alkyl groups.
Alternatively, the Kumada coupling utilizes a nickel or palladium catalyst to couple an organomagnesium reagent (Grignard reagent) with an organic halide. researchgate.net In this context, 2-chloro-4,6-diphenylpyrimidine could be coupled with butylmagnesium bromide. Nickel(II) complexes with phosphine (B1218219) ligands have shown very high catalytic activity for the cross-coupling of Grignard reagents with aryl halides. researchgate.net
Table 3: Comparison of Cross-Coupling Reactions for C2-Functionalization
| Reaction | Catalyst | Coupling Partners | Key Advantages |
|---|---|---|---|
| Suzuki Coupling | Palladium (e.g., Pd(PPh₃)₄) | 2-Halopyrimidine + Butylboronic Acid/Ester | High functional group tolerance; stable boron reagents. researchgate.net |
| Kumada Coupling | Nickel or Palladium | 2-Halopyrimidine + Butylmagnesium Bromide | High reactivity of Grignard reagents. researchgate.net |
Introduction of Alkyl and Alkylamino Moieties via Nucleophilic Substitution
Advanced Catalytic Systems in Pyrimidine Synthesis
Recent advances in catalysis have led to the development of highly efficient and sustainable methods for pyrimidine synthesis. These systems often employ transition metals to enable novel reaction pathways.
A ruthenium(II)-based catalytic system has been developed for the tandem multicomponent synthesis of 2-(N-alkylamino)pyrimidines from alcohols and guanidine hydrochloride. sci-hub.se This process involves a sequence of acceptorless dehydrogenative coupling (ADC) and borrowing hydrogen (BH) steps. sci-hub.se The catalyst facilitates the oxidation of alcohols to carbonyl compounds, which then condense to form the pyrimidine ring, followed by the reductive amination of an in-situ generated imine using another alcohol as the hydrogen source. sci-hub.se
Similarly, iridium-pincer complexes have been shown to be highly efficient catalysts for the multicomponent synthesis of pyrimidines from amidines and alcohols. nih.govacs.orgorganic-chemistry.org These reactions are lauded for their sustainability, as they proceed via condensation and dehydrogenation steps that release only hydrogen and water. organic-chemistry.org The regioselectivity of this method allows for the synthesis of highly decorated and unsymmetrically substituted pyrimidines with yields up to 93%. nih.govacs.org Bifunctional cobalt catalytic systems have also been developed for N-heterocycle assembly through acceptorless dehydrogenation, presenting another green alternative for constructing these scaffolds. rsc.org
Table 4: Advanced Catalytic Systems for Pyrimidine Synthesis
| Catalyst System | Reaction Type | Mechanism | Key Features |
|---|---|---|---|
| Ruthenium(II) Complex | Tandem Multicomponent Annulation/N-alkylation | Acceptorless Dehydrogenative Coupling (ADC) & Borrowing Hydrogen (BH) | Synthesizes 2-(N-alkylamino)pyrimidines from alcohols. sci-hub.se |
| Iridium-Pincer Complex | Multicomponent Synthesis | Condensation & Dehydrogenation | Sustainable synthesis from alcohols and amidines; high yields. nih.govacs.orgorganic-chemistry.org |
| Cobalt Complex | Acceptorless Dehydrogenation | Dehydrogenative Coupling | General method for N-heterocycle synthesis. rsc.org |
Applications of Organocatalysis in Heterocyclic Construction
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in the synthesis of complex molecules, including pyrimidine derivatives. conicet.gov.arias.ac.in This approach offers mild reaction conditions and high selectivity, often avoiding the use of toxic or expensive metal catalysts. conicet.gov.ar
Research has demonstrated the utility of various organocatalysts in constructing pyrimidine rings and related heterocyclic systems through multicomponent reactions. For instance, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been effectively used in the three-component condensation of aldehydes, barbituric acids, and 3-bromo-4-hydroxy-2H-chromen-2-one to produce novel spiro[chroman-3,6'-furo[2,3-d]pyrimidine]-tetraones. nih.gov Similarly, 4,4′-trimethylenedipiperidine has been identified as an efficient and reusable organocatalyst for the synthesis of dihydro- Current time information in Bangalore, IN.tandfonline.comrsc.orgtriazolo[1,5-a]pyrimidines. This catalyst functions effectively in green solvents like water and ethanol (B145695) and can be reused multiple times without a significant loss of activity. bohrium.com
The enantioselective synthesis of pyrimidine derivatives has also been achieved using organocatalysis. Chiral diarylprolinol silyl (B83357) ether catalysts facilitate the aza-Michael reaction between N-centered nucleophiles like pyrimidines and α,β-unsaturated aldehydes. rsc.orgrsc.org This method provides a route to chiral acyclic pyrimidine nucleosides with high yields and excellent enantioselectivities. rsc.org The mechanism involves the formation of an enamine intermediate, which then undergoes protonation and hydrolysis to yield the final product. rsc.org
Furthermore, organocatalysis has been applied in the visible-light-driven photocatalytic oxidation of dihydropyrimidines. Using an organic photocatalyst such as eosin (B541160) Y bis(tetrabutyl ammonium (B1175870) salt), 2-substituted dihydropyrimidines can be selectively oxidized to their corresponding pyrimidines using molecular oxygen as the oxidant. rsc.org
| Organocatalyst | Reaction Type | Substrates | Product Type | Source |
|---|---|---|---|---|
| 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | Three-component condensation | Aldehydes, Barbituric acids, 3-bromo-4-hydroxy-2H-chromen-2-one | Spiro[chroman-3,6'-furo[2,3-d]pyrimidine]-tetraones | nih.gov |
| Pyrrolidine | Aldol-type C-C bond formation | Nucleobase-containing aldehydes, Acetone | Acyclic nucleoside analogues | conicet.gov.ar |
| Diarylprolinol silyl ether | Enantioselective aza-Michael reaction | N³-Boc-protected thymine, Crotonaldehyde | Chiral acyclic pyrimidine nucleosides | rsc.org |
| 4,4′-Trimethylenedipiperidine | One-pot multi-component reaction | Aldehydes, 3-aminotriazole, Ethyl acetoacetate | Dihydro- Current time information in Bangalore, IN.tandfonline.comrsc.orgtriazolo[1,5-a]pyrimidines | bohrium.com |
| Eosin Y bis(tetrabutyl ammonium salt) | Visible-light photocatalytic oxidation | 2-substituted dihydropyrimidines | 2-substituted pyrimidines | rsc.org |
Development and Characterization of Heterogeneous Catalysts for Pyrimidine Formation
Heterogeneous catalysts offer significant advantages from an environmental and economic standpoint, including ease of separation from the reaction mixture, potential for recycling, and reduced waste generation. tandfonline.com The development of robust and reusable heterogeneous catalysts for pyrimidine synthesis is an active area of research.
A variety of materials have been explored as effective heterogeneous catalysts. For example, high-surface-area magnesium oxide (MgO) has been shown to be a highly effective base catalyst for the three-component reaction of aldehydes, amidine systems, and malononitrile (B47326) or ethyl cyanoacetate. tandfonline.com This method is characterized by high conversions and short reaction times. tandfonline.com The proposed mechanism involves an initial Knoevenagel condensation promoted by the basic sites on the MgO surface, followed by a Michael addition. tandfonline.com
Nanomaterials have also been prominent in this field. Nano-NiZr4(PO4)6 has been utilized as a retrievable and robust catalyst for the synthesis of pyrimidines from benzaldehydes, guanidine hydrochloride, and malononitrile. nanochemres.org Another example is NiTiO3 nanoparticles supported on exfoliated montmorillonite (B579905) K30 (MK30), which serve as a benign catalyst for synthesizing 4-amino pyrimidine analogues under microwave irradiation. rsc.org This catalyst demonstrates high efficiency and can be recycled for multiple runs with only a slight decrease in activity. rsc.org
The characterization of these catalysts is crucial for understanding their properties and performance. Techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), scanning electron microscopy (SEM), and transmission electron microscopy (TEM) are routinely used to investigate the structure, morphology, and composition of the catalysts. ias.ac.innanochemres.orgrsc.org For instance, in the development of ammonium sulfate coated on hydrothermal carbon (AS@HTC) for N-alkylation of pyrimidines, characterization by SEM, XRD, and FTIR confirmed the successful preparation and stability of the catalyst. ias.ac.in Similarly, Mn-doped ZrO2 has been developed as a green, reusable catalyst for the multicomponent synthesis of pyrano[2,3-d]-pyrimidine derivatives, offering excellent yields and mild reaction conditions. rsc.org
| Catalyst | Synthesis Application | Key Features | Characterization Methods | Source |
|---|---|---|---|---|
| Magnesium oxide (MgO) | Three-component synthesis of 4-amino-5-pyrimidine carbonitriles | High surface area, inexpensive, high conversion | Not specified in abstract | tandfonline.com |
| Nano-NiZr4(PO4)6 | Synthesis of pyrimidines from benzaldehydes, guanidine, and malononitrile | Reusable, low catalyst loading, excellent yields | XRD, SEM, EDS, VSM, DLS, FT-IR | nanochemres.org |
| NiTiO3/Montmorillonite K30 | Microwave-assisted synthesis of 4-amino pyrimidine analogues | Eco-friendly, reusable (up to 6 cycles), high yields | XRD, FT-IR, TGA, BET, FE-SEM, TEM, XPS | rsc.org |
| Ammonium sulfate@Hydro-Thermal-Carbone (AS@HTC) | N-alkylation of pyrimidines | Inexpensive, reusable, simple workup | SEM, XRD, FTIR | ias.ac.in |
| CsOH/γ-Al2O3 | One-pot synthesis of 2-amino-4,6-diaryl pyrimidines | Reusable, good thermal stability | FT-IR, XRD, TG-DTA, SEM, BET, CO2-TPD | researchgate.net |
| Mn doped ZrO2 | Multicomponent synthesis of pyrano[2,3-d]-pyrimidine derivatives | Reusable, environmentally friendly, high yields | Not specified in abstract | rsc.org |
Molecular Structure Elucidation and Advanced Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Butyl-4,6-diphenylpyrimidine. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.
Comprehensive Analysis of ¹H and ¹³C NMR Spectra
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the butyl chain and the phenyl groups attached to the pyrimidine (B1678525) core. The protons of the butyl group would appear as a triplet for the terminal methyl group (CH₃), and multiplets for the three methylene (B1212753) groups (CH₂), with chemical shifts in the upfield region. The aromatic protons of the two phenyl rings would resonate in the downfield region, likely as complex multiplets due to coupling between them. A characteristic singlet would be expected for the C5-proton of the pyrimidine ring.
The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. The butyl chain carbons would be observed in the aliphatic region. The pyrimidine ring carbons would have distinct chemical shifts, with C4 and C6 appearing at similar shifts, and C2 and C5 at their own characteristic positions. The carbons of the phenyl groups would show a set of signals in the aromatic region, with the ipso-carbons (attached to the pyrimidine ring) being distinguishable from the other aromatic carbons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Butyl-CH₃ | ~0.9 | Triplet | 3H |
| Butyl-CH₂ | ~1.4 | Multiplet | 2H |
| Butyl-CH₂ | ~1.7 | Multiplet | 2H |
| Butyl-CH₂ (α to pyrimidine) | ~2.9 | Triplet | 2H |
| Pyrimidine C5-H | ~7.5 | Singlet | 1H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Butyl-CH₃ | ~14 |
| Butyl-CH₂ | ~22 |
| Butyl-CH₂ | ~30 |
| Butyl-CH₂ (α to pyrimidine) | ~38 |
| Pyrimidine C5 | ~110-115 |
| Phenyl (para) | ~128 |
| Phenyl (meta) | ~129 |
| Phenyl (ortho) | ~130 |
| Phenyl (ipso) | ~137 |
| Pyrimidine C4, C6 | ~164 |
Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Definitive Structural Assignment
To confirm the assignments from one-dimensional NMR, two-dimensional techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent methylene protons of the butyl chain, confirming their connectivity. sdsu.edu It would also show correlations among the protons within each phenyl ring. sdsu.edu
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. columbia.edu For example, the singlet at ~7.5 ppm would be correlated with the pyrimidine C5 carbon signal. libretexts.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular skeleton. columbia.edu Key HMBC correlations for this compound would include:
Correlations from the α-methylene protons of the butyl chain to the C2 carbon of the pyrimidine ring.
Correlations from the ortho-protons of the phenyl groups to the C4 and C6 carbons of the pyrimidine ring.
Correlations from the pyrimidine C5-H to the adjacent C4 and C6 carbons of the pyrimidine ring, as well as to the ipso-carbons of the phenyl rings.
These 2D NMR experiments, when used in combination, provide an unambiguous and detailed picture of the molecular structure of this compound. researchgate.netacs.org
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) Mass Spectrometry
For a compound like this compound, Electrospray Ionization (ESI) would be a suitable soft ionization technique. ESI-MS would be expected to show a prominent protonated molecular ion peak [M+H]⁺, which would confirm the molecular weight of the compound. rsc.orgrsc.org
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization method that could be employed, particularly for confirming the molecular weight with high accuracy.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, which allows for the determination of the elemental formula of the molecule. rsc.orgnih.gov For this compound (C₂₀H₂₀N₂), the expected exact mass would be calculated and compared to the experimentally determined value, confirming the elemental composition with a high degree of confidence. researchgate.netdicp.ac.cn
Table 3: Predicted Mass Spectrometry Data for this compound
| Technique | Expected Ion | Predicted m/z |
|---|---|---|
| ESI-MS | [M+H]⁺ | 289.1705 |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. rsc.orgthieme-connect.com
The IR spectrum of this compound would be expected to show the following characteristic absorption bands:
C-H stretching (aromatic): Around 3050 cm⁻¹
C-H stretching (aliphatic): In the range of 2850-2960 cm⁻¹
C=N and C=C stretching (pyrimidine and phenyl rings): A series of bands between 1400 and 1600 cm⁻¹
C-H bending (aromatic): Bands in the fingerprint region, which can be indicative of the substitution pattern of the phenyl rings.
Raman spectroscopy would provide complementary information. scifiniti.com Aromatic ring vibrations often give strong signals in the Raman spectrum, which would be useful for characterizing the phenyl and pyrimidine moieties of the molecule. core.ac.uk
Table 4: Predicted Vibrational Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Aromatic C-H | Stretching | ~3050 | ~3050 |
| Aliphatic C-H | Stretching | 2850-2960 | 2850-2960 |
| C=N/C=C (Aromatic Rings) | Stretching | 1400-1600 | 1400-1600 |
Single-Crystal X-ray Diffraction Studies
The crystallographic study of N-Butyl-4,6-diphenylpyrimidin-2-amine offers a robust framework for understanding the solid-state structure of similarly substituted pyrimidines. researchgate.net
Determination of Crystal System, Space Group, and Unit Cell Parameters
The crystal structure of N-Butyl-4,6-diphenylpyrimidin-2-amine was determined using single-crystal X-ray diffraction at a temperature of 100 K. researchgate.net The compound crystallizes in the triclinic system with the space group Pī. This space group is centrosymmetric, which has implications for the packing of the molecules in the crystal lattice. The unit cell parameters were determined with high precision. researchgate.net
| Crystal Parameter | Value |
| Crystal System | Triclinic |
| Space Group | Pī |
| a (Å) | 8.1544 (1) |
| b (Å) | 9.5284 (1) |
| c (Å) | 11.3237 (2) |
| α (°) | 77.090 (1) |
| β (°) | 74.152 (1) |
| γ (°) | 71.288 (1) |
| Volume (ų) | 792.70 (2) |
| Z | 2 |
Table 1: Crystal data and structure refinement for N-Butyl-4,6-diphenylpyrimidin-2-amine. researchgate.net
Detailed Analysis of Molecular Conformation and Dihedral Angles
The molecular conformation is characterized by the relative orientations of the pyrimidine and phenyl rings. The pyrimidine ring is not perfectly planar with the attached phenyl groups. researchgate.net One of the phenyl rings is significantly twisted out of the plane of the pyrimidine ring, while the other is more closely aligned.
Specifically, the dihedral angles between the pyrimidine ring and the two phenyl rings are 51.57 (4)° and 2.49 (4)°, respectively. researchgate.net The dihedral angle between the two phenyl rings themselves is 50.44 (4)°. researchgate.net This twisted conformation is a common feature in such multi-ring systems, arising from a balance of electronic and steric effects.
| Dihedral Angle | Value (°) |
| Pyrimidine Ring and Phenyl Ring 1 | 51.57 (4) |
| Pyrimidine Ring and Phenyl Ring 2 | 2.49 (4) |
| Phenyl Ring 1 and Phenyl Ring 2 | 50.44 (4) |
Table 2: Key dihedral angles in N-Butyl-4,6-diphenylpyrimidin-2-amine. researchgate.net
Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding Networks, π-π Stacking Interactions, C-H···π Interactions)
The crystal packing of N-Butyl-4,6-diphenylpyrimidin-2-amine is stabilized by a combination of intermolecular interactions. researchgate.net A key feature is the formation of inversion dimers through a pair of N—H···N hydrogen bonds, creating an R²₂(8) ring motif. researchgate.net This is a robust and common hydrogen-bonding pattern in molecules containing appropriately positioned donor and acceptor groups.
In addition to hydrogen bonding, the crystal structure is further stabilized by a weak π–π stacking interaction. researchgate.net This interaction occurs between a pyrimidine ring and a phenyl ring of an adjacent molecule, with a centroid–centroid distance of 3.6065 (5) Å. researchgate.net While C-H···π interactions are also common in such aromatic systems, they were not explicitly detailed in the summary of this particular study. conicet.gov.arrsc.org
Computational Chemistry and Theoretical Investigations
Electronic Structure Calculations using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. researchgate.net It is widely employed to investigate the electronic properties of organic molecules, including substituted pyrimidines. researchgate.netrsc.org
A fundamental step in any computational study is the determination of the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a process that finds the minimum energy conformation of the molecule. For 2-Butyl-4,6-diphenylpyrimidine, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable arrangement.
While specific optimized coordinates for this compound are not available, crystallographic data for a closely related compound, N-Butyl-4,6-diphenylpyrimidin-2-amine, provides valuable insight into the expected geometry. researchgate.net In this analogue, the pyrimidine (B1678525) ring is inclined at dihedral angles of 51.57° and 2.49° with respect to the two phenyl rings. researchgate.net The angle between the two phenyl rings themselves is 50.44°. researchgate.net It is expected that the ground state geometry of this compound would exhibit a similar non-planar structure, with the butyl group adopting a staggered conformation to minimize steric hindrance.
Conformational analysis would further explore the rotational barriers around the single bonds connecting the phenyl groups to the pyrimidine ring and the C-C bonds within the butyl chain. This analysis helps in identifying the global minimum energy structure among various possible conformers.
Table 1: Expected Geometrical Parameters for this compound (based on analogous structures) This table is illustrative and based on general knowledge and data from similar compounds, as specific computational data for this compound was not found.
| Parameter | Expected Value |
| Pyrimidine-Phenyl Dihedral Angle 1 | ~50-55° |
| Pyrimidine-Phenyl Dihedral Angle 2 | ~0-5° |
| Phenyl-Phenyl Dihedral Angle | ~50-55° |
| C-N bond lengths (pyrimidine ring) | ~1.33 - 1.34 Å |
| C-C bond lengths (pyrimidine ring) | ~1.39 - 1.40 Å |
| C-C bond lengths (phenyl rings) | ~1.39 - 1.41 Å |
| C-C bond lengths (butyl chain) | ~1.53 - 1.54 Å |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior and reactivity. The energy difference between these frontier orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability and electronic transport properties. researchgate.netrsc.org A smaller gap generally suggests a molecule is more reactive and can be more easily excited.
In studies of other substituted pyrimidines, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO resides on the electron-deficient regions. researchgate.net For this compound, it is anticipated that the HOMO would have significant contributions from the phenyl rings and the pyrimidine core, while the LUMO would also be distributed across the π-conjugated system of the pyrimidine and phenyl groups. The butyl group, being a saturated alkyl chain, is expected to have a minimal contribution to the frontier orbitals.
The HOMO-LUMO gap for substituted pyrimidines can be tuned by the nature of the substituents. The presence of the electron-donating butyl group and the π-conjugated phenyl groups would influence the energy levels of the frontier orbitals and consequently the HOMO-LUMO gap.
Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap This table presents hypothetical data based on typical values for similar aromatic heterocyclic compounds, as specific data for this compound is not available.
| Parameter | Energy (eV) |
| HOMO Energy | -6.0 to -5.5 |
| LUMO Energy | -2.0 to -1.5 |
| HOMO-LUMO Gap (ΔE) | 4.0 to 3.5 |
The distribution of electron density within a molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, the MEP map would likely show the most negative potential around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons. The π-systems of the phenyl rings would also exhibit negative potential. Conversely, the hydrogen atoms of the butyl group and the phenyl rings would show positive potential. This information is critical for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking. researchgate.net
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps and Spatial Distribution)
Excited State Calculations via Time-Dependent Density Functional Theory (TD-DFT)
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the excited states of molecules and their response to light. jchemrev.comjchemrev.com TD-DFT calculations are instrumental in simulating and interpreting electronic absorption and emission spectra. researchgate.netfrontiersin.org
TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions. These values correspond to the absorption maxima (λmax) and intensities of peaks in a UV-Visible absorption spectrum. By calculating the excited state geometries, one can also simulate emission spectra (fluorescence and phosphorescence).
For a molecule like this compound, the UV-Visible spectrum is expected to be dominated by π → π* transitions originating from the extensive conjugated system of the pyrimidine and phenyl rings. jchemrev.com The position and intensity of these absorption bands would be sensitive to the solvent environment, a factor that can be modeled computationally using methods like the Polarizable Continuum Model (PCM). jchemrev.com
Table 3: Hypothetical UV-Visible Absorption Data from TD-DFT This table is a representation of typical results for similar compounds and is for illustrative purposes only.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | ~320-350 | ~0.2-0.4 | HOMO → LUMO (π → π) |
| S0 → S2 | ~270-290 | ~0.5-0.7 | HOMO-1 → LUMO (π → π) |
| S0 → S3 | ~240-260 | ~0.3-0.5 | HOMO → LUMO+1 (π → π*) |
A detailed analysis of the molecular orbitals involved in the electronic transitions provides a deeper understanding of their nature. For instance, a transition from a HOMO localized on one part of the molecule to a LUMO on another part indicates an Intramolecular Charge Transfer (ICT) character.
In this compound, the presence of the electron-donating butyl group and the electron-withdrawing pyrimidine ring, along with the phenyl groups, could potentially lead to ICT states upon excitation. The spatial overlap between the involved orbitals is a key factor in determining the efficiency of such transitions. Natural Transition Orbitals (NTOs) are often used to provide a more compact and intuitive picture of the electron-hole pairs involved in the excitation process.
By examining the character of the excited states, one can predict the photophysical properties of the molecule, such as its potential for fluorescence and its sensitivity to solvent polarity, which is often a hallmark of ICT processes.
Calculation of Spin-Orbit Coupling (SOC) Strengths and Intersystem Crossing (ISC) Rates
For instance, studies on more complex diphenylpyrimidine derivatives used in thermally activated delayed fluorescence (TADF) applications demonstrate that the molecular architecture significantly influences these parameters. In a study on 10-(4-(2,6-diphenylpyrimidin-4-yl)phenyl)-10H-spiro[acridine-9,9′-fluorene] (2,6-PhPMAF) and its 4,6-diphenylpyrimidine (B189498) analogue (4,6-PhPMAF), the calculated reverse intersystem crossing rate (kRISC) was found to be significantly different, with values of 1.0 × 10⁸ s⁻¹ for 2,6-PhPMAF and 3.9 × 10⁷ s⁻¹ for 4,6-PhPMAF. frontiersin.org The forward ISC rates (kISC) were calculated to be 1.5 × 10⁸ s⁻¹ and 3.3 × 10⁸ s⁻¹, respectively. frontiersin.org These differences were attributed to the variation in the singlet-triplet energy gap (ΔEST). frontiersin.orgfrontiersin.org
Similarly, for 4,6-bis[4-(10-phenoxazinyl)phenyl]pyrimidine derivatives, modifications to the molecular structure through the addition of methyl groups were shown to tune the rISC rate from (0.7 to 6.5) × 10⁶ s⁻¹. acs.org These findings underscore the sensitivity of SOC and ISC rates to the specific substitution pattern on the diphenylpyrimidine core. Therefore, it is expected that the butyl group at the 2-position of this compound, along with the arrangement of the phenyl rings, would uniquely determine its SOC strengths and ISC rates. However, without specific computational studies on this exact molecule, any quantitative values remain speculative.
Molecular Dynamics (MD) Simulations
Investigation of Dynamic Molecular Behavior and Conformational Flexibility
In broader contexts, MD simulations have been successfully used to study the stability of ligands within the binding cavities of enzymes, as seen in studies of 4,6-diphenylpyrimidine derivatives as inhibitors of monoamine oxidase and acetylcholinesterase. acs.org These studies demonstrate the utility of MD in understanding how the dynamic behavior of a molecule influences its biological activity.
Analysis of Solvent Effects on Molecular Structure and Properties
The interaction of a molecule with its solvent environment can significantly impact its structure and properties. MD simulations are an ideal tool to probe these effects. For this compound, simulations in different solvents (e.g., polar and non-polar) would reveal how the solvent molecules arrange themselves around the solute and how this affects the conformational preferences of the butyl and phenyl groups.
Studies on related TADF materials have shown that solvatochromism, a change in color with solvent polarity, can be explained by the charge transfer character of the excited states. frontiersin.org MD simulations coupled with quantum mechanics (QM/MM) could be employed to model such effects for this compound, providing a molecular-level understanding of how the solvent stabilizes the ground and excited states differently, which in turn would affect its photophysical properties.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Molecular Attributes
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physical, chemical, or biological properties. These models, once established, can be used to predict the properties of new, unsynthesized compounds.
No specific QSPR models for predicting the properties of this compound were found in the reviewed literature. However, the principles of QSPR are widely applied to classes of organic molecules. For instance, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed for pyrimidine derivatives to understand their structure-activity relationships for therapeutic applications. nih.govresearchgate.net These models use steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields to predict biological activity. acs.org
To develop a QSPR model for pyrimidine derivatives that would include this compound, a dataset of related molecules with experimentally determined properties would be required. Molecular descriptors for each compound, such as topological indices, quantum chemical parameters, and steric descriptors, would be calculated. Statistical methods, such as partial least squares (PLS), would then be used to build a regression model that links these descriptors to the property of interest. Such a model could potentially predict attributes like solubility, boiling point, or even photophysical properties for this compound.
Photophysical Properties and Optoelectronic Material Applications of 4,6 Diphenylpyrimidine Derivatives
Absorption and Emission Characteristics in Solution and Solid State
The absorption and emission properties of diphenylpyrimidine derivatives are heavily influenced by their molecular structure and environment. The core structure consists of a central pyrimidine (B1678525) ring, which acts as an electron acceptor, and attached phenyl groups. researchgate.net Modifications at the 2-position, such as with a butyl group, can tune these electronic properties.
Diphenylpyrimidine derivatives often exhibit significant solvatochromism, which is the change in the color of a substance depending on the polarity of the solvent. This behavior is indicative of a change in the dipole moment of the molecule upon photoexcitation and points to an intramolecular charge transfer (ICT) character in the excited state. nih.govacs.org
In a study of a related compound, 4-(4-(4,6-diphenylpyrimidin-2-yl)phenyl)-10H-spiro[acridine-9,9′-fluorene] (4,6-PhPMAF), a strong solvatochromic effect was observed. The photoluminescence (PL) peak experienced a substantial red shift as the solvent polarity increased, moving from 400 nm in non-polar cyclohexane (B81311) to 530 nm in highly polar DMF. nih.gov This large shift confirms the charge-transfer nature of the emission. A similar compound, 2,6-PhPMAF, showed an even more pronounced shift from 410 nm to 560 nm under the same conditions. nih.gov This suggests that the electronic distribution in the excited state is highly sensitive to the surrounding medium. V-shaped 4,6-bis(arylvinyl)pyrimidine oligomers also display strong emission solvatochromism, with a significant red shift in fluorescence maxima as solvent polarity increases, which is characteristic of a highly polar emitting state. acs.org
Table 1: Solvatochromic Shift of 4,6-PhPMAF Photoluminescence in Various Solvents
| Solvent | Dielectric Constant (ε) | Photoluminescence (PL) Peak (nm) |
| Cyclohexane | 2.02 | 400 |
| Toluene (B28343) | 2.38 | 438 |
| Chloroform | 4.8 | - |
| Acetone | 20.7 | - |
| DMF | 36.7 | 530 |
| Data sourced from a study on 4,6-PhPMAF, a derivative of 4,6-diphenylpyrimidine (B189498). nih.govfrontiersin.org |
The photoluminescence quantum yield (PLQY) is a measure of the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed. horiba.com For diphenylpyrimidine derivatives, the PLQY can vary significantly based on the molecular structure and the solid-state environment.
In the case of 4,6-PhPMAF, the PLQY in a toluene solution was determined to be 16.9%. nih.gov Its isomer, 2,6-PhPMAF, exhibited a higher PLQY of 29.5%. nih.gov When doped into a host material like DPEPO for organic light-emitting device (OLED) applications, the performance differs dramatically. The 4,6-PhPMAF-doped device showed a maximum external quantum efficiency (EQE) of 2.95%. In contrast, the 2,6-PhPMAF-based device reached a much higher EQE of 12.38%. nih.gov This difference is attributed to the smaller energy gap between the singlet and triplet excited states (ΔE_ST) in the 2,6-isomer, which facilitates more efficient light emission through processes like thermally activated delayed fluorescence. nih.gov
Temperature-dependent spectroscopy is a powerful tool to understand the nature of excited states and the competition between different decay pathways. At low temperatures (e.g., 77 K), non-radiative decay processes are often suppressed, allowing for the observation of phosphorescence—emission from the triplet excited state.
For the derivative 4,6-PhPMAF doped in a DPEPO film, the maximum photoluminescence emission at low temperature was observed at 467.26 nm. nih.gov The study of such systems at low temperatures helps to determine the energy of the triplet state (T₁), which is crucial for understanding TADF mechanisms. The energy difference between the first singlet excited state (S₁) and the T₁ state (ΔE_ST) is a key parameter for TADF efficiency. For 4,6-PhPMAF, the ΔE_ST was calculated to be 0.27 eV, a value that, while allowing for some TADF activity, is larger than the 0.17 eV calculated for the more efficient 2,6-PhPMAF isomer. nih.gov
Luminescence Quantum Yields and Radiative/Non-Radiative Decay Pathways
Thermally Activated Delayed Fluorescence (TADF) Emitters
TADF is a mechanism that allows for the harvesting of non-emissive triplet excitons to generate light, enabling internal quantum efficiencies of up to 100% in OLEDs without using expensive heavy metals. spiedigitallibrary.org Pyrimidine derivatives have emerged as a promising class of materials for TADF applications due to the electron-accepting nature of the pyrimidine core. researchgate.netspiedigitallibrary.org
The key to efficient TADF is a fast rate of reverse intersystem crossing (RISC), the process where triplet excitons are converted back into emissive singlet excitons. This requires a very small energy gap (ΔE_ST) between the S₁ and T₁ states. The primary molecular design strategy to achieve a small ΔE_ST is to create a donor-acceptor (D-A) structure where the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are spatially separated. spiedigitallibrary.org
In this design, the pyrimidine unit typically serves as the acceptor (A), while an electron-donating group is attached to it. spiedigitallibrary.orgresearchgate.net Common donors used to achieve high TADF efficiency include acridine, carbazole, and phenoxazine (B87303) derivatives. spiedigitallibrary.orgrsc.org The resulting charge-transfer (CT) excited state leads to the desired separation of HOMO and LUMO, minimizing their exchange energy and thus reducing ΔE_ST. For 2-Butyl-4,6-diphenylpyrimidine, the diphenylpyrimidine core acts as the acceptor, while the butyl group at the 2-position is a weak sigma-donor. This simple D-A structure is unlikely to produce a sufficiently small ΔE_ST for high-efficiency TADF compared to designs with stronger, more sterically hindered donors.
A large dihedral angle (twist) between the donor and acceptor moieties is a critical design feature for high-performance TADF emitters. rsc.org This twisted geometry helps to decouple the HOMO and LUMO, further reducing the ΔE_ST and promoting efficient RISC.
In the case of 4,6-diphenylpyrimidine derivatives, the linkage to a donor group can induce this twist. For instance, in the 4,6-PhPMAF molecule, the connection of the spiroacridine donor to the diphenylpyrimidine acceptor results in a specific spatial arrangement. nih.gov Computational studies on this molecule and its isomer confirmed that the geometry of the excited states plays a crucial role. The superior performance of the 2,6-PhPMAF isomer was linked to its smaller ΔE_ST and a higher calculated RISC rate (k_RISC) of 1.0 x 10⁸ s⁻¹, compared to 3.9 x 10⁷ s⁻¹ for 4,6-PhPMAF. nih.gov This highlights that the precise geometry and substitution pattern on the pyrimidine ring are essential for optimizing TADF characteristics by controlling the twist and electronic coupling between the donor and acceptor parts of the molecule.
Research Findings on this compound Remain Elusive
Research in the field of optoelectronic materials has explored various derivatives of 4,6-diphenylpyrimidine as promising candidates for blue electroluminescence in OLEDs. frontiersin.orgspiedigitallibrary.orgfrontiersin.org These studies, however, focus on more complex structures where the pyrimidine core is functionalized with larger, electronically active groups to achieve specific properties like thermally activated delayed fluorescence (TADF). frontiersin.orgfrontiersin.orgnih.gov This focus on highly functionalized derivatives means that simpler alkyl-substituted compounds such as this compound have not been a primary subject of investigation in the reviewed literature.
Similarly, while general discussions on the thermal stability of pyrimidine-based materials for OLEDs exist, specific Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) data for this compound could not be located. Reports on other 4,6-diphenylpyrimidine derivatives indicate that they can possess high thermal stability, a crucial factor for the longevity of OLED devices. For instance, a derivative, 4,6-PhPMAF, showed no thermal transition up to 300°C and a decomposition temperature (5% weight loss) of 400°C. frontiersin.orgnih.gov However, these values are specific to the tested molecule and cannot be directly extrapolated to this compound.
A closely related compound, N-Butyl-4,6-diphenylpyrimidin-2-amine , has been synthesized and its crystal structure reported. iucr.orgresearchgate.net This molecule features a butylamino group at the 2-position of the pyrimidine ring, distinguishing it from the target compound. The synthesis involved a microwave-assisted reaction between S-methylisothiourea sulphate, butylamine (B146782), and dibenzoylmethane (B1670423). iucr.orgresearchgate.net While this provides a potential synthetic route for a related structure, it does not offer the specific photophysical or thermal data required for the requested article on this compound.
Coordination Chemistry and Metal Complexes Involving 4,6 Diphenylpyrimidine Ligands
Synthesis and Characterization of Metallacycles and Complexes
The synthesis of metal complexes hinges on the initial preparation of the ligand. For 2-substituted-4,6-diphenylpyrimidines, the synthesis of the ligand itself is a critical first step. A relevant example is the synthesis of N-butyl-4,6-diphenylpyrimidin-2-amine, a close analog of the title compound, which has been achieved through a solid-phase microwave irradiation method. researchgate.net This process involves the reaction of S-methylisothiourea sulphate with butylamine (B146782), followed by a subsequent reaction with dibenzoylmethane (B1670423) under microwave irradiation. researchgate.net The resulting crude product can be purified by column chromatography to yield the pure ligand. researchgate.net The synthesis of other 2-substituted-4,6-diphenylpyrimidines, such as 2-(diphenylphosphanyl)-4,6-diphenylpyrimidine (B12623817), can be accomplished through methods like Suzuki coupling, where a 2-chloro-4,6-diphenylpyrimidine (B1225301) is reacted with a diphenylphosphine (B32561) boronic ester in the presence of a palladium catalyst. vulcanchem.com
Once the ligand is synthesized, it can be reacted with various metal precursors to form metallacycles and complexes. For instance, the cyclometalation of related pyrimidine-based ligands has been achieved with transition metals like platinum(II), iridium(III), and ruthenium(II). worktribe.comnih.gov The characterization of these complexes is crucial to confirm their structure and purity. Standard techniques include nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), which provides information about the chemical environment of the atoms, and mass spectrometry for determining the molecular weight. vulcanchem.com For a definitive structural elucidation, single-crystal X-ray diffraction is the gold standard, providing precise bond lengths and angles. For example, the crystal structure of N-butyl-4,6-diphenylpyrimidin-2-amine reveals that the pyrimidine (B1678525) ring is inclined at significant dihedral angles to the two phenyl rings. researchgate.net In the solid state, the molecules can be linked by hydrogen bonds to form dimers. researchgate.net
Table 1: Crystallographic Data for N-Butyl-4,6-diphenylpyrimidin-2-amine researchgate.net
| Parameter | Value |
| Molecular Formula | C₂₀H₂₁N₃ |
| Molecular Weight | 303.40 |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 8.1544 (1) |
| b (Å) | 9.5284 (1) |
| c (Å) | 11.3237 (2) |
| α (°) | 77.090 (1) |
| β (°) | 74.152 (1) |
| γ (°) | 71.288 (1) |
| Volume (ų) | 792.70 (2) |
| Z | 2 |
Ligand Design Principles and Coordination Modes of 2-Substituted-4,6-diphenylpyrimidines
The design of ligands like 2-butyl-4,6-diphenylpyrimidine is guided by the desire to create specific coordination environments around a metal center, which in turn dictates the properties of the resulting complex. The pyrimidine ring offers two nitrogen atoms as potential coordination sites. The substituents at the 2, 4, and 6 positions play a crucial role in modulating the electronic properties and steric hindrance of the ligand, thereby influencing its coordination behavior.
The coordination mode of 2-substituted-4,6-diphenylpyrimidines can be versatile. They can act as monodentate ligands, coordinating through one of the pyrimidine nitrogen atoms. Alternatively, they can function as bridging ligands, connecting two metal centers. In some cases, cyclometalation can occur, where a C-H bond of one of the phenyl rings is activated, leading to the formation of a stable metallacycle. For instance, 4,6-di(phenyl)pyrimidine has been shown to undergo cycloplatination to form both mono- and dinuclear Pt(II) complexes. worktribe.com The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, and the electronic and steric properties of the ligand itself. researchgate.net
Photoluminescent Properties of Metal-Pyrimidine Complexes
Metal complexes containing pyrimidine-based ligands often exhibit interesting photoluminescent properties, making them promising candidates for applications in areas such as organic light-emitting diodes (OLEDs). The emission characteristics of these complexes are a result of the interplay between the metal center and the ligand.
Tuning Luminescence through Metal Center Variation and Ligand Modification
The photoluminescence of metal-pyrimidine complexes can be systematically tuned by altering both the metal ion and the ligand structure. The choice of the metal center has a profound impact on the emission properties. Heavy metal ions like iridium(III) and platinum(II) are often employed to promote phosphorescence, where the emission originates from a triplet excited state. worktribe.comfrontiersin.org
Ligand modification is a powerful tool for fine-tuning the emission color and efficiency. Introducing different substituents on the pyrimidine ring can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby changing the emission wavelength. For example, in related diphenylpyrimidine derivatives, the introduction of different functional groups has been shown to shift the emission from blue to red. researchgate.net The 2-butyl group in this compound, being an electron-donating group, would be expected to raise the energy of the HOMO, potentially leading to a red-shift in the emission compared to an unsubstituted analog. The photoluminescence quantum yield, a measure of the emission efficiency, is also highly dependent on the ligand structure. For example, iridium(III) complexes with 2-(diphenylphosphanyl)-4,6-diphenylpyrimidine have been reported to exhibit high photoluminescence quantum yields. vulcanchem.com
Table 2: Photoluminescent Properties of a Related Diphenylpyrimidine Derivative researchgate.net
| Compound | Absorption Onset (eV) | Maximum PL Emission (nm) |
| 4,6-PhPMAF | 3.03 | 438 |
| 2,6-PhPMAF | 2.95 | 458 |
Electrochemical Properties and Redox Behavior of Metal Complexes
The electrochemical properties of metal-pyrimidine complexes provide insights into their electronic structure and their potential use in redox-based applications. Cyclic voltammetry is a common technique used to study the oxidation and reduction processes of these complexes.
The redox behavior is influenced by both the metal and the ligand. The metal center can undergo oxidation or reduction, and the ligand itself can also be redox-active. In many pyrimidine-based metal complexes, the reduction is ligand-centered, while the oxidation can have contributions from both the metal and the ligand. scielo.org.mx
The nature of the substituent on the pyrimidine ring can significantly affect the redox potentials. Electron-donating groups, such as the butyl group in this compound, are expected to make the complex easier to oxidize (a less positive oxidation potential) by increasing the electron density on the metal center. Conversely, electron-withdrawing groups would make the complex more difficult to oxidize. This ability to tune the redox potentials through ligand modification is crucial for designing complexes with specific electrochemical properties for applications in areas like catalysis and molecular electronics. electrochemsci.org For instance, the electrochemical behavior of Ni(II) complexes has been shown to be dependent on the nature of the coordinating ligand. electrochemsci.org
Catalytic Applications of 4,6 Diphenylpyrimidine Scaffolds
Role as Ligands in Homogeneous Transition Metal Catalysis
4,6-Diphenylpyrimidine (B189498) derivatives have demonstrated considerable potential as ligands in homogeneous transition metal catalysis. The nitrogen atoms of the pyrimidine (B1678525) ring, along with potential donor atoms on substituents, can chelate to transition metals, forming stable complexes that can catalyze a variety of organic transformations.
The coordination chemistry of pyrimidine-based ligands allows for the fine-tuning of the electronic and steric environment around the metal center, which is crucial for catalytic activity and selectivity. For instance, 2-(diphenylphosphanyl)-4,6-diphenylpyrimidine (B12623817) acts as a strong-field ligand in iridium(III) complexes, influencing their photophysical properties, which is a key aspect in photocatalysis. vulcanchem.com
Recent research has shown that Ni(II) complexes bearing [NNO]-pincer ligands can effectively catalyze the synthesis of 2,4,6-trisubstituted pyrimidines, including 2-methyl-4,6-diphenylpyrimidine, through a dehydrogenative annulation of alcohols. acs.org This highlights the role of the pyrimidine scaffold itself as both a product and a potential ligand that could influence the catalytic cycle. Similarly, copper(II) and copper(I) complexes with 2-(3,5-diphenyl-1H-pyrazol-1-yl)-4,6-diphenylpyrimidine have been synthesized and their catalytic activity in ethylene (B1197577) polymerization has been explored. researchgate.net In these complexes, the pyrimidine nitrogen and a pyrazole (B372694) nitrogen coordinate to the copper center.
Furthermore, ruthenium complexes have been utilized in the tandem multicomponent annulation/N-alkylation to synthesize 2-(N-alkylamino)pyrimidines. sci-hub.se The mechanism involves the formation of a 2-amino-4,6-diphenylpyrimidine intermediate, which then undergoes further reaction, showcasing the pyrimidine core's reactivity and its interaction with the metal catalyst throughout the reaction sequence. sci-hub.se
Table 1: Examples of 4,6-Diphenylpyrimidine Derivatives in Homogeneous Catalysis
| Catalyst System | Ligand/Scaffold | Application | Reference |
|---|---|---|---|
| Nickel(II)-[NNO] pincer complex | 2-Methyl-4,6-diphenylpyrimidine (as product) | Synthesis of substituted pyrimidines | acs.org |
| Copper(II)/Copper(I) complexes | 2-(3,5-Diphenyl-1H-pyrazol-1-yl)-4,6-diphenylpyrimidine | Ethylene polymerization | researchgate.net |
| Ruthenium complex | 2-Amino-4,6-diphenylpyrimidine (as intermediate) | Synthesis of 2-(N-alkylamino)pyrimidines | sci-hub.se |
| Iridium(III) complex | 2-(Diphenylphosphanyl)-4,6-diphenylpyrimidine | Potential for photocatalysis | vulcanchem.com |
Organocatalytic Potential of Pyrimidine Derivatives in Organic Transformations
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in synthetic chemistry. Pyrimidine derivatives, owing to their basic nitrogen atoms and the potential for hydrogen bonding, can function as effective organocatalysts.
While specific examples detailing the organocatalytic use of 2-butyl-4,6-diphenylpyrimidine are scarce, the broader class of pyrimidine derivatives has been successfully employed in various transformations. For example, triphenylphosphine (B44618) has been reported as an efficient and recyclable catalyst for the synthesis of 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione derivatives from chalcones and thiourea. researchgate.net This reaction highlights the potential for simple organic molecules to catalyze the formation of complex heterocyclic structures.
Furthermore, the synthesis of fused pyrimidine derivatives can be achieved using organocatalysts like resorcin acs.orgarene sulfonic acid under solvent-free conditions. medjchem.com This demonstrates the versatility of organocatalysis in promoting environmentally friendly synthetic methods for pyrimidine-based compounds. The development of an organocatalytic approach for the synthesis of dihydropyrido[2,3-d]pyrimidines in water further underscores the green chemistry potential of such catalytic systems. tandfonline.com
The inherent basicity of the pyrimidine ring can be harnessed in base-catalyzed reactions. For instance, 2,4,6-tri-tert-butylpyrimidine (B1306805) (TTBP) is a bulky, non-nucleophilic base used in various organic transformations, including glycosylation reactions. nih.govwikipedia.org This suggests that appropriately substituted 4,6-diphenylpyrimidines could also serve as effective bases or organocatalysts in a range of reactions.
Development of Heterogeneous Catalysts Incorporating Pyrimidine Units
Heterogeneous catalysts offer significant advantages in terms of catalyst separation and recycling, making them highly desirable for industrial applications. The incorporation of pyrimidine units into solid supports is a promising strategy for developing novel heterogeneous catalysts.
Research has demonstrated the heterogeneous catalytic oxidation of thioethers using mesoporous materials containing titanium or titanium/germanium. researchgate.net While this study focused on 2-thiomethylpyrimidine derivatives, it provides a proof-of-concept for immobilizing pyrimidine-containing molecules onto solid supports to create active and selective catalysts. The use of ionic liquids as solvents in these systems further enhanced reactivity and selectivity. researchgate.net
Magnesium oxide (MgO) with a high surface area has been shown to be a highly effective heterogeneous base catalyst for the three-component synthesis of 4-amino-5-pyrimidinecarbonitrile and pyrimidinone derivatives. tandfonline.com This method offers high conversions, short reaction times, and the use of an inexpensive and readily available catalyst.
Table 2: Heterogeneous Catalytic Systems Involving Pyrimidine Derivatives
| Catalytic System | Pyrimidine Derivative/Unit | Application | Reference |
|---|---|---|---|
| Mesoporous Ti or Ti/Ge catalysts | 2-Thiomethylpyrimidine derivatives | Oxidation of thioethers | researchgate.net |
| High-surface-area MgO | 4-Amino-5-pyrimidinecarbonitrile (as product) | Three-component synthesis of pyrimidines | tandfonline.com |
| Pd2+ azamacrocyclic complex on graphene | Pyrimidine moieties in the macrocycle | Cu-free Sonogashira cross-coupling | mdpi.com |
Asymmetric Catalysis Employing Chiral Pyrimidine-Based Catalysts
Asymmetric catalysis, the synthesis of chiral compounds using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. The development of chiral ligands and organocatalysts based on the pyrimidine scaffold is an active area of research.
Pyrimidyl alkanols have been shown to be highly efficient asymmetric autocatalysts in the enantioselective addition of diisopropylzinc (B128070) to the corresponding aldehydes. acs.org This reaction demonstrates a remarkable amplification of chirality, where the chiral product acts as the catalyst for its own formation with high enantioselectivity. The substituent at the 2-position of the pyrimidine ring can be varied to tune the catalyst's efficiency. acs.org
Chiral phosphoric acids have been successfully used as catalysts for the asymmetric transfer hydrogenation of 2-hydroxypyrimidines, yielding chiral 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) with excellent enantioselectivities (up to 99% ee). dicp.ac.cn This biomimetic approach uses a Hantzsch ester or dihydrophenanthridine as the hydride source.
Furthermore, the development of chiral pyridine-derived ligands has been a major focus in asymmetric catalysis. acs.org These principles can be extended to pyrimidine-based ligands. The synthesis of axially chiral pyrimidine derivatives has also been explored, which can serve as chiral ligands or organocatalysts. researchgate.net Rhodium-catalyzed asymmetric reductive dearomatization of pyrazolo[1,5-a]pyrimidines has been achieved with high enantioselectivities, providing access to chiral tetrahydropyrazolo[1,5-a]pyrimidines. nih.gov
While direct applications of chiral this compound in asymmetric catalysis have not been reported, the introduction of a chiral center into the butyl group or the synthesis of atropisomeric 4,6-diphenylpyrimidine derivatives could lead to novel chiral catalysts with unique stereochemical control.
Table 3: Asymmetric Catalysis Using Pyrimidine Scaffolds
| Catalytic System/Reaction | Chiral Pyrimidine Scaffold | Enantioselectivity (ee) | Reference |
|---|---|---|---|
| Asymmetric autocatalysis | Pyrimidyl alkanols | High ee | acs.org |
| Transfer hydrogenation of 2-hydroxypyrimidines | Chiral phosphoric acid with pyrimidine substrate | Up to 99% | dicp.ac.cn |
| Reductive dearomatization of pyrazolo[1,5-a]pyrimidines | Rhodium catalyst with pyrimidine substrate | Up to 98% | nih.gov |
Advanced Research Directions and Future Perspectives for 2 Butyl 4,6 Diphenylpyrimidine Research
Rational Design and Synthesis of Novel Functional Materials
The rational design of new materials based on the 2-Butyl-4,6-diphenylpyrimidine scaffold involves the strategic modification of its molecular structure to fine-tune its electronic and physical properties. The pyrimidine (B1678525) core acts as a strong electron acceptor, making it an ideal building block for materials used in organic electronics. mdpi.comresearchgate.net The synthesis of such compounds often involves a two-step process, starting with the creation of a core structure which is then functionalized. mdpi.com
Researchers can systematically alter the substituents on the phenyl rings or the pyrimidine core to control properties like the energy gap, charge transport characteristics, and luminescence. nih.gov For example, introducing electron-donating or electron-withdrawing groups can create "push-pull" architectures, which are known to be beneficial for applications in nonlinear optics and as emitters in organic light-emitting diodes (OLEDs). rsc.org The synthesis of related 2,4,6-substituted pyrimidines has been achieved through methods like the Suzuki coupling reaction, a versatile tool for creating carbon-carbon bonds. uni-bayreuth.defrontiersin.org
Table 1: Potential Synthetic Strategies for Novel Functional Materials
| Strategy | Description | Potential Outcome | Reference |
|---|---|---|---|
| Suzuki Coupling | Cross-coupling of a halogenated pyrimidine with boronic acids to introduce diverse aryl or heteroaryl groups. | Tuning of photophysical properties, creation of complex conjugated systems. | uni-bayreuth.defrontiersin.org |
| Buchwald-Hartwig Amination | Palladium-catalyzed amination to attach various amine-containing functional groups to the pyrimidine core. | Development of bipolar host materials for OLEDs, modification of charge transport properties. | nih.gov |
| Claisen-Schmidt Condensation | Initial synthesis of chalcone (B49325) precursors, followed by cyclization with a guanidine-equivalent to form the pyrimidine ring. | A foundational method for building the core diphenylpyrimidine structure from various aldehydes and ketones. | nih.gov |
| Donor-Acceptor (D-A) Design | Attaching strong electron-donating groups (e.g., triphenylamine, carbazole) to the electron-accepting diphenylpyrimidine core. | Creation of materials with strong charge-transfer character, suitable for Thermally Activated Delayed Fluorescence (TADF) emitters. | mdpi.comnih.gov |
The butyl group itself provides solubility, which is crucial for solution-based processing of materials, and its flexibility can influence the morphology of thin films, impacting device performance. acs.org
Exploration of this compound in Supramolecular Chemistry
Supramolecular chemistry investigates how molecules organize through non-covalent interactions, and this compound is an excellent candidate for such studies. researchgate.net The interactions between molecules are governed by intermolecular forces like hydrogen bonds and π-π stacking. researchgate.net
A crystal structure analysis of the closely related compound, N-Butyl-4,6-diphenylpyrimidin-2-amine, reveals that adjacent molecules link together through a pair of N—H···N hydrogen bonds to form a stable, centrosymmetric dimeric structure. researchgate.net This self-assembly is a classic example of a supramolecular synthon, a predictable and robust interaction that can be used to build larger architectures. acs.org
Furthermore, the structure is stabilized by weak π–π interactions between the pyrimidine ring of one molecule and a phenyl ring of a neighboring molecule, with a centroid–centroid distance of 3.6065(5) Å. researchgate.net The interplay of these directional hydrogen bonds and non-directional π-stacking interactions is a key focus in crystal engineering, as it dictates the final three-dimensional packing of the molecules. researchgate.nettandfonline.com
Future research could explore how modifications to the butyl chain or the phenyl rings affect these intermolecular interactions. For instance, introducing functional groups capable of forming different or stronger hydrogen bonds could lead to the formation of complex 2D sheets or 3D networks instead of simple dimers. acs.org The ability to control these self-assembly processes is fundamental to developing molecular sensors, porous materials, and systems for molecular recognition. rsc.orgresearchgate.net
Table 2: Crystallographic and Supramolecular Interaction Data for N-Butyl-4,6-diphenylpyrimidin-2-amine
| Parameter | Value | Significance | Reference |
|---|---|---|---|
| Crystal System | Triclinic | Low-symmetry packing | researchgate.net |
| Space Group | P-1 | Centrosymmetric packing | researchgate.net |
| Key Interaction | N—H···N Hydrogen Bonds | Forms R²₂(8) ring motif (inversion dimer) | researchgate.net |
| Secondary Interaction | π–π Stacking | Stabilizes the crystal lattice | researchgate.net |
| Dihedral Angle | 50.44 (4)° | Angle between the two phenyl rings | researchgate.net |
Implementation of Green Chemistry Principles in Synthetic Methodologies
Modern chemical synthesis increasingly emphasizes sustainability, focusing on reducing waste, avoiding hazardous solvents, and improving energy efficiency. rasayanjournal.co.innih.gov The synthesis of pyrimidine derivatives is well-suited to the adoption of green chemistry principles. rasayanjournal.co.insemanticscholar.org
One reported synthesis of N-Butyl-4,6-diphenylpyrimidin-2-amine utilized solid-phase microwave irradiation. researchgate.net Microwave-assisted synthesis is a cornerstone of green chemistry, often leading to dramatically shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. semanticscholar.org
Other established green techniques for pyrimidine synthesis that could be applied to this compound and its derivatives include:
Multicomponent Reactions (MCRs): Combining three or more reactants in a single step to form the final product, which reduces the number of synthetic steps and purification stages. rasayanjournal.co.inresearchgate.net
Solvent-Free Reactions: Conducting reactions by grinding solids together ("Grindstone Chemistry") or using neat reactants, which eliminates the need for potentially toxic and volatile organic solvents. researchgate.net
Ultrasonic Synthesis: Using ultrasound to accelerate reactions, another method that can improve yields and reduce reaction times. jmaterenvironsci.com
Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives like water, ethanol (B145695), or ionic liquids. rasayanjournal.co.injmaterenvironsci.com
Table 3: Comparison of Conventional vs. Green Synthesis Methods for Pyrimidines
| Feature | Conventional Method (e.g., Reflux) | Green Method (e.g., Microwave) | Reference |
|---|---|---|---|
| Reaction Time | Several hours (e.g., 4 h) | A few minutes (e.g., 7-10 min) | semanticscholar.org |
| Energy Source | Oil bath, heating mantle | Microwave irradiation | semanticscholar.org |
| Solvent Use | Often requires large volumes of organic solvents | Can be performed with less solvent or solvent-free | rasayanjournal.co.inresearchgate.net |
| Yield | Moderate to good | Often excellent | semanticscholar.org |
| Work-up | Can be complex | Often simpler | rasayanjournal.co.in |
By adopting these methodologies, the synthesis of this compound can be made more economically viable and environmentally friendly.
Emerging Applications in Photonic Devices and Advanced Technologies
The this compound structure is a prime candidate for investigation in several advanced technological areas:
Organic Light-Emitting Diodes (OLEDs): The diphenylpyrimidine core is a known building block for high-efficiency TADF emitters. nih.govfrontiersin.org By combining this acceptor core with suitable donor moieties, it may be possible to create novel emitters for blue or green OLEDs with high quantum efficiency. nih.govfrontiersin.org The butyl group would aid in the solution-based fabrication of these devices.
Nonlinear Optical (NLO) Materials: The π-deficient nature of the pyrimidine core makes it ideal for creating push-pull chromophores, which are essential for NLO applications like optical data processing and storage. rsc.org
Sensors: The ability of the pyrimidine nitrogen atoms to coordinate with metal ions or participate in hydrogen bonding makes these compounds suitable for the development of fluorescent chemosensors. researchgate.netrsc.org
The field is rapidly advancing, with research demonstrating that even subtle changes to the molecular structure of pyrimidine derivatives—such as altering the substitution pattern—can dramatically influence their optoelectronic properties and device performance. nih.govspiedigitallibrary.org Therefore, this compound represents a foundational structure upon which a new generation of high-performance materials for photonic technologies can be built.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 2-Butyl-4,6-diphenylpyrimidine in laboratory settings?
- Methodological Answer : Prioritize engineering controls (e.g., fume hoods) and personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact and inhalation by working in well-ventilated areas. In case of accidental exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store the compound in a cool, dry environment away from ignition sources, and use anti-static containers to prevent electrostatic discharge .
Q. Which spectroscopic techniques are essential for confirming the molecular structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying aromatic proton environments and substituent positions. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. Complementary techniques like Fourier-Transform Infrared (FT-IR) spectroscopy can identify functional groups (e.g., C=N stretches in pyrimidine rings) .
Q. How should researchers optimize storage conditions to maintain the stability of this compound?
- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent oxidation or moisture absorption. Maintain temperatures between 2–8°C for long-term stability. Regularly monitor for degradation using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
Advanced Research Questions
Q. What synthetic strategies are effective for derivatizing this compound to enhance its functional properties?
- Methodological Answer : Employ cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the pyrimidine core. For example, replace the 2-butyl group with electron-withdrawing substituents (e.g., halides) to modulate electronic properties. Reaction optimization should include catalyst screening (e.g., Pd(PPh₃)₄), temperature gradients, and solvent polarity studies to maximize yields .
Q. How can computational methods resolve contradictions in experimental data regarding the compound’s electronic properties?
- Methodological Answer : Density Functional Theory (DFT) calculations predict frontier molecular orbitals (HOMO/LUMO) and charge distribution, which can explain discrepancies in UV-Vis absorption or fluorescence emission data. Compare computed dipole moments with experimental solvatochromism studies to validate intramolecular charge transfer mechanisms .
Q. What approaches are recommended for analyzing conflicting bioactivity data in structure-activity relationship (SAR) studies?
- Methodological Answer : Use multivariate statistical analysis (e.g., partial least squares regression) to correlate substituent effects with biological endpoints. Validate assays with positive/negative controls and replicate experiments under standardized conditions. If contradictions persist, investigate off-target interactions via proteomic profiling or molecular docking simulations .
Q. How can researchers evaluate the potential of this compound in optoelectronic applications?
- Methodological Answer : Characterize photophysical properties using time-resolved fluorescence spectroscopy to assess thermally activated delayed fluorescence (TADF) efficiency. Measure charge carrier mobility via space-charge-limited current (SCLC) devices. Collaborate with materials scientists to integrate the compound into organic light-emitting diode (OLED) prototypes and test device efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
